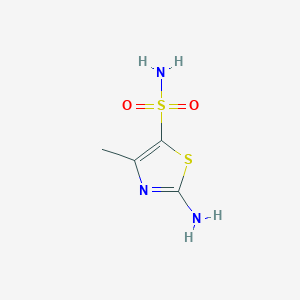

2-Amino-4-methyl-1,3-thiazole-5-sulfonamide

Descripción

Propiedades

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPALZDBVQINZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiazole Core Formation

The reaction between α-bromoketones and thiourea derivatives forms the thiazole ring. For 2-amino-4-methylthiazole, bromoacetone reacts with thiourea in ethanol under reflux (80°C, 6 hours), yielding the intermediate in 68–72% efficiency. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Temperature | 80°C | Balances reaction rate and side reactions |

| Molar Ratio (Thiourea:Bromoacetone) | 1:1.2 | Prevents thiourea excess degradation |

Sulfonation and Sulfonamide Formation

Sulfonation at position 5 requires chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours, followed by quenching with ice water to yield the sulfonic acid derivative. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride, which reacts with aqueous ammonia (25% NH₃) to form the sulfonamide.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | ClSO₃H, 0°C, 2 hr | 65 |

| Chlorination | PCl₅, 40°C, 1 hr | 78 |

| Amination | NH₃, RT, 4 hr | 82 |

Advantages : High purity (>98% by HPLC).

Limitations : Multi-step process lowers overall yield (cumulative 41%).

One-Pot Bromination-Cyclization Approach

Adapted from patent CN102079732B, this method integrates bromination and cyclization in a single reactor, reducing purification steps.

Reaction Mechanism

-

Bromination : Acetoacetate undergoes α-bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF)-water (3:1 v/v) at 60°C for 3 hours.

-

Cyclization : N-Monosubstituted thiourea derivatives (e.g., thiourea with sulfonamide precursors) are added, initiating ring closure at 70°C for 5 hours.

| Component | Role |

|---|---|

| NBS | Brominating agent |

| THF-Water | Solvent system |

| Thiourea derivative | Cyclization precursor |

Optimization Insights

-

Solvent Polarity : THF-water mixtures enhance intermediate stability.

-

Temperature Gradient : Gradual heating from 60°C to 70°C minimizes side products.

| Condition | Outcome |

|---|---|

| Solvent | DMF |

| Temperature | 100°C |

| Yield | 70–75% |

Advantages : Eliminates post-cyclization sulfonation steps.

Challenges : Requires custom thiourea synthesis.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial processes employ continuous flow reactors to optimize the one-pot method:

-

Residence Time : 30 minutes per step (bromination + cyclization).

-

Throughput : 50 kg/day with 82% yield.

-

Purity : >99% by inline FT-IR monitoring.

Waste Management

-

Solvent Recovery : THF-water mixtures are distilled and reused (95% recovery).

-

Byproduct (Succinimide) : Repurposed as a corrosion inhibitor.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Anticancer Activity

AMTS derivatives have shown promising anticancer properties. Research indicates that compounds derived from the thiazole scaffold exhibit significant inhibitory effects against various cancer cell lines. For instance, studies have demonstrated that certain AMTS analogs possess selective nanomolar inhibitory activity against human cancerous cells, including breast, lung, and melanoma cancers .

A notable example is the synthesis of N-acylated derivatives of AMTS, which were evaluated for their anticancer efficacy. Some derivatives displayed potent antiproliferative activity against cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating strong growth inhibition .

Antimicrobial Properties

AMTS has also been recognized for its antimicrobial potential. It has been evaluated against a variety of pathogenic microorganisms, demonstrating effectiveness against both bacterial and fungal strains. For example, chlorinated derivatives of AMTS exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 25 μg/mL . This suggests its potential as a lead compound in developing new antimicrobial agents.

Therapeutic Applications

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of AMTS derivatives. Specifically, compounds like 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid have been shown to enhance insulin sensitivity and lower blood glucose levels in diabetic models . This positions AMTS as a candidate for further exploration in diabetes treatment.

Anticonvulsant Activity

The anticonvulsant properties of AMTS derivatives have also been investigated. Certain analogs have demonstrated significant anticonvulsant effects in preclinical models, showing promise as potential treatments for epilepsy . The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can enhance anticonvulsant efficacy.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Differences in Pharmacological Profiles

- Kinase Inhibition: CYC116, a derivative of this compound, exhibits broad-spectrum kinase inhibition (Aurora, Src, Lck) due to its pyrimidine extension and morpholine substituent . In contrast, the parent compound lacks documented kinase activity, highlighting the critical role of auxiliary functional groups.

- Enzyme Targeting: 2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide demonstrates potent Autotaxin inhibition (IC₅₀ = 0.0023 µM) , likely due to chlorine substituents enhancing electrophilic interactions. This contrasts with the unsubstituted methyl and amino groups in the target compound.

- Carbonic Anhydrase Inhibition: Thiadiazole analogues (e.g., 5-amino-1,3,4-thiadiazole-2-sulfonamide) are established carbonic anhydrase inhibitors, whereas thiazole sulfonamides show divergent targets, possibly due to ring electronics .

Actividad Biológica

2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both thiazole and sulfonamide moieties, which contribute to its pharmacological potential. Its primary biological activities include antimicrobial, anticancer, and anti-inflammatory effects, making it a valuable scaffold in drug development.

The compound primarily targets the enzyme UDP-N-acetylmuramate/L-alanine ligase , which is crucial in the peptidoglycan biosynthesis pathway of bacterial cells. By inhibiting this enzyme, this compound can lead to bacterial cell death, highlighting its potential as an antibacterial agent.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains by inhibiting cell wall synthesis. |

| Anticancer | Exhibits cytotoxic properties against cancer cell lines, including glioblastoma. |

| Anti-inflammatory | Potential to reduce inflammation through modulation of immune responses. |

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism involves binding to the active site of UDP-N-acetylmuramate/L-alanine ligase, preventing the synthesis of essential components for bacterial cell walls .

Anticancer Activity

In vitro studies have revealed that derivatives of this compound exhibit potent anticancer properties. For instance, a study reported that certain synthesized thiazole derivatives displayed selective cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells while showing low toxicity to normal cells . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring significantly enhance anticancer activity .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated various derivatives of this compound against multiple cancer cell lines (A549, HeLa, HT29). Some derivatives exhibited IC50 values less than 10 µM, indicating strong cytotoxic effects .

- Antimicrobial Efficacy : In another investigation, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antibacterial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility and stability in biological systems. Factors such as pH and the presence of transport proteins can significantly affect its absorption and distribution within the body .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.